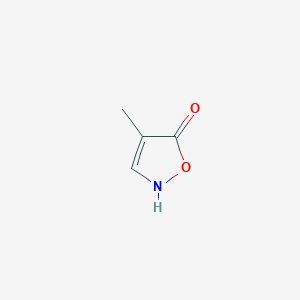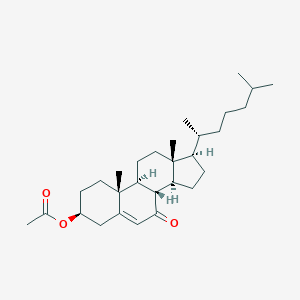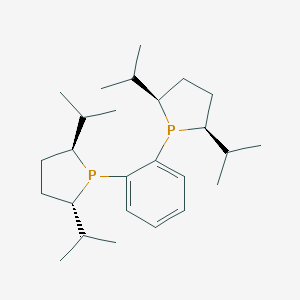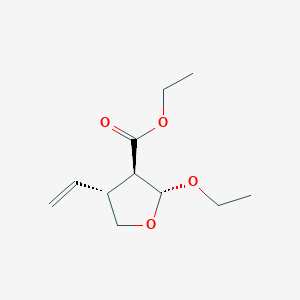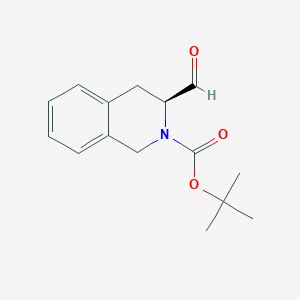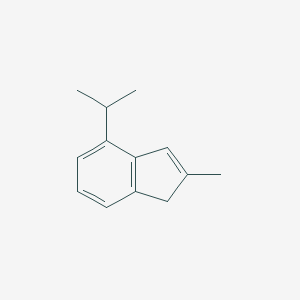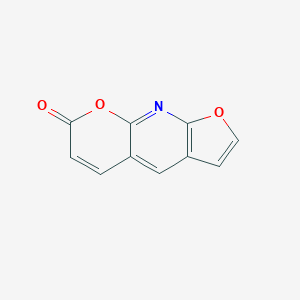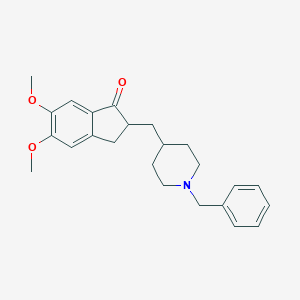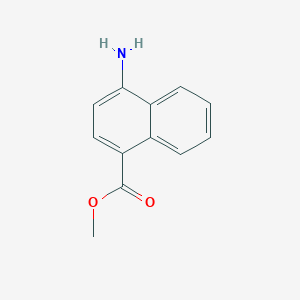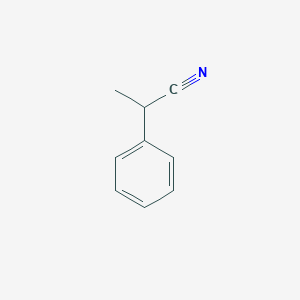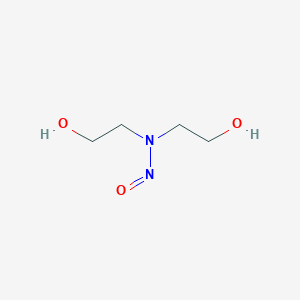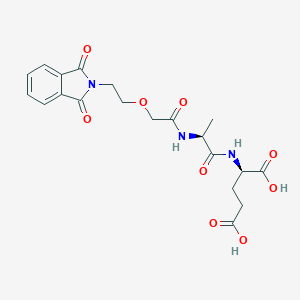
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic acid, also known as PEA-15, is a protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. PEA-15 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid exerts its biological effects by interacting with various signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and improvement of glucose metabolism.
Biochemische Und Physiologische Effekte
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism, and protection against ischemic injury. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has also been shown to interact with various proteins, including ERK, PI3K, and Akt, to exert its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has several advantages as a research tool, including its ability to inhibit cell proliferation, induce apoptosis, and improve glucose metabolism. However, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has some limitations, including its complex mechanism of action and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
Future research on N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid should focus on understanding its mechanism of action in more detail, identifying new therapeutic applications, and developing new drugs that target N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid. Additionally, further research is needed to determine the safety and efficacy of N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid in clinical trials.
Synthesemethoden
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In diabetes, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular diseases, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to protect against ischemic injury and improve cardiac function.
Eigenschaften
CAS-Nummer |
142489-47-2 |
|---|---|
Produktname |
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid |
Molekularformel |
C20H23N3O9 |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N3O9/c1-11(17(27)22-14(20(30)31)6-7-16(25)26)21-15(24)10-32-9-8-23-18(28)12-4-2-3-5-13(12)19(23)29/h2-5,11,14H,6-10H2,1H3,(H,21,24)(H,22,27)(H,25,26)(H,30,31)/t11-,14+/m0/s1 |
InChI-Schlüssel |
FDNPKSCZFOAEDF-SMDDNHRTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
Andere CAS-Nummern |
142489-47-2 |
Synonyme |
LK 423 LK-423 LK423 N-(2-(2-phthalimidoethoxy)acetyl)-L-alanyl-D-glutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



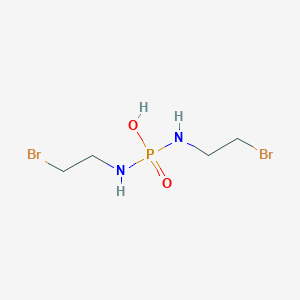
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
